

3-(2-Oxopiperidin-1-YL)propanoic acid chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Oxopiperidin-1-YL)propanoic acid

Cat. No.: B054340

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Technical Guide: 3-(2-Oxopiperidin-1-YL)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of **3-(2-Oxopiperidin-1-YL)propanoic acid**, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document collates available physicochemical data and presents a plausible synthetic approach. Due to the limited publicly available experimental data, some information presented is based on predictions and analysis of related compounds.

Chemical Structure and Properties

3-(2-Oxopiperidin-1-YL)propanoic acid is a derivative of piperidine, featuring a propanoic acid moiety attached to the nitrogen atom of a 2-oxopiperidine (δ -valerolactam) ring.

Chemical Structure Diagram

Caption: Chemical structure of **3-(2-Oxopiperidin-1-YL)propanoic acid**.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. Note that some of these values are predicted and have not been experimentally verified in published literature.

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₃	--INVALID-LINK--[1]
Molecular Weight	171.19 g/mol	--INVALID-LINK--[1]
CAS Number	117705-04-1	--INVALID-LINK--[1]
IUPAC Name	3-(2-oxopiperidin-1-yl)propanoic acid	--INVALID-LINK--
Melting Point	148 °C	--INVALID-LINK-- (Predicted) [2]
Boiling Point	380.8±25.0 °C	--INVALID-LINK-- (Predicted) [2]
Density	1.199±0.06 g/cm ³	--INVALID-LINK-- (Predicted) [2]
pKa	4.35±0.10	--INVALID-LINK-- (Predicted) [2]
SMILES	O=C(O)CCN1C(=O)CCCC1	--INVALID-LINK--
InChIKey	CZDCTKRGYQLASW-UHFFFAOYSA-N	--INVALID-LINK--

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for **3-(2-Oxopiperidin-1-yl)propanoic acid** are not readily available in the peer-reviewed literature. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data

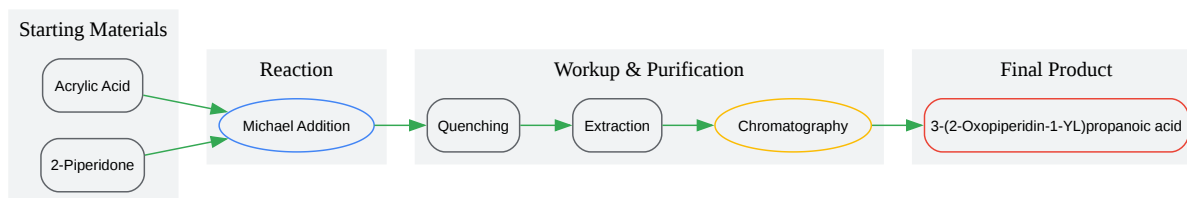
Adduct	m/z
[M+H] ⁺	172.09682
[M+Na] ⁺	194.07876
[M-H] ⁻	170.08226
[M+NH ₄] ⁺	189.12336
[M+K] ⁺	210.05270
[M] ⁺	171.08899

Data sourced from PubChemLite.[3]

Experimental Protocols

A detailed, experimentally validated synthesis protocol for **3-(2-Oxopiperidin-1-yl)propanoic acid** is not described in the available scientific literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, such as the Michael addition of 2-piperidone to an acrylic acid derivative.

Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **3-(2-Oxopiperidin-1-yl)propanoic acid**.

General Synthetic Procedure (Hypothetical)

- **Reaction Setup:** To a solution of 2-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a base (e.g., sodium hydride or potassium carbonate, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to facilitate the formation of the corresponding lactam salt.
- **Michael Addition:** A solution of acrylic acid (1.0-1.2 eq) in the same solvent is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the excess base and protonate the carboxylate.
- **Extraction:** The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate/hexane as the eluent. Alternatively, recrystallization from a suitable solvent system could be employed to obtain the pure **3-(2-Oxopiperidin-1-yl)propanoic acid**.
- **Characterization:** The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Biological Activity and Applications

Currently, there is no specific information in the public domain detailing the biological activity or signaling pathways associated with **3-(2-Oxopiperidin-1-yl)propanoic acid**. However, the piperidine and propanoic acid moieties are present in numerous biologically active molecules. Therefore, this compound could serve as a valuable building block in the synthesis of novel

pharmaceutical agents. Further research is required to elucidate its potential biological functions.

Conclusion

3-(2-Oxopiperidin-1-YL)propanoic acid is a chemical entity with defined physicochemical properties, though much of the available data is predictive. While a validated, detailed experimental protocol for its synthesis is not currently published, a plausible synthetic route via Michael addition is proposed. The lack of information on its biological activity presents an opportunity for future research to explore its potential applications in medicinal chemistry and drug development.

Disclaimer: The information provided in this document is for research and informational purposes only. The hypothetical synthesis protocol should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

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References

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- To cite this document: BenchChem. [3-(2-Oxopiperidin-1-YL)propanoic acid chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054340#3-2-oxopiperidin-1-yl-propanoic-acid-chemical-structure]

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